molecular formula C21H33FO4 B038089 9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid CAS No. 117708-12-0

9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid

Cat. No.: B038089
CAS No.: 117708-12-0
M. Wt: 368.5 g/mol
InChI Key: NPJPRSYGKCKGRY-JHYQVCNUSA-N
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Description

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes cyclohexyl, hydroxy, and fluoro groups, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves multiple steps, including the formation of cyclohexyl and fluoro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent quality control measures to ensure consistency and purity of the final product. The use of advanced technologies such as continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for research in areas such as enzyme inhibition and signal transduction.

Medicine

In medicine, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-chloro-3-hydroxycyclopentyl)-5-heptenoic acid
  • 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-bromo-3-hydroxycyclopentyl)-5-heptenoic acid

Uniqueness

Compared to similar compounds, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid stands out due to the presence of the fluoro group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. The fluoro group can also enhance the compound’s potential for use in various scientific and industrial applications.

Properties

CAS No.

117708-12-0

Molecular Formula

C21H33FO4

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+

InChI Key

NPJPRSYGKCKGRY-JHYQVCNUSA-N

Isomeric SMILES

C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O

SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O

Synonyms

9-DAF
9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid

Origin of Product

United States

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